9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-
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Overview
Description
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-(3,4-dimethoxybenzamidomethyl) and 1-methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological activity.
Enzyme inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal transduction: Modulation of signaling pathways to affect cellular responses.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound with similar structural features.
3-(3,4-Dimethoxybenzamidomethyl)-1-methyl-: Compounds with similar functional groups.
Uniqueness
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
63885-53-0 |
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Molecular Formula |
C22H21N3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-13-21-17(16-6-4-5-7-18(16)25-21)11-15(24-13)12-23-22(26)14-8-9-19(27-2)20(10-14)28-3/h4-11,25H,12H2,1-3H3,(H,23,26) |
InChI Key |
DUTHEJYRWZFCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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